molecular formula C28H30FN5O3S B6522426 3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide CAS No. 1095324-07-4

3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide

Cat. No.: B6522426
CAS No.: 1095324-07-4
M. Wt: 535.6 g/mol
InChI Key: JZAIZZILDFVMAP-UHFFFAOYSA-N
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Description

The compound 3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide is a synthetic small molecule featuring a fused imidazo[1,2-c]quinazolin-3-one core. This heterocyclic scaffold is substituted at the 5-position with a sulfanyl group linked to a cyclohexylcarbamoyl methyl moiety. A propanamide side chain at the 2-position is further functionalized with an N-[(4-fluorophenyl)methyl] group (Figure 1).

Properties

IUPAC Name

3-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN5O3S/c29-19-12-10-18(11-13-19)16-30-24(35)15-14-23-27(37)34-26(32-23)21-8-4-5-9-22(21)33-28(34)38-17-25(36)31-20-6-2-1-3-7-20/h4-5,8-13,20,23H,1-3,6-7,14-17H2,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAIZZILDFVMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound belongs to a broader class of imidazo[1,2-c]quinazolin derivatives. Key structural analogues include:

Compound Name Core Structure Sulfanyl Substituent Propanamide Chain Substituent Key Structural Differences
Target Compound Imidazo[1,2-c]quinazolin-3-one [(Cyclohexylcarbamoyl)methyl] N-[(4-Fluorophenyl)methyl] Reference compound
3-(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide Imidazo[1,2-c]quinazolin-3-one [(Benzylcarbamoyl)methyl] N-(2-Phenylethyl) Benzyl vs. cyclohexyl; phenethyl vs. 4-fluorobenzyl
3-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide Imidazo[1,2-c]quinazolin-3-one [(4-Fluorophenylcarbamoyl)methyl] N-[(4-Methoxyphenyl)methyl] 4-Fluorophenylcarbamoyl vs. cyclohexylcarbamoyl
3-[1-{[(3-Methylphenyl)methyl]sulfanyl}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide Triazolo[4,3-a]quinazolin-5-one [(3-Methylphenyl)methyl] N-(Propan-2-yl) Triazoloquinazolin core vs. imidazoquinazolin

Key Observations:

Substituent Effects: The cyclohexylcarbamoyl group in the target compound enhances lipophilicity compared to benzyl or phenylcarbamoyl analogues, which may improve membrane permeability .

Mechanistic and Functional Implications

Evidence from network pharmacology and molecular docking studies indicates that structurally similar compounds share overlapping mechanisms of action (MOA). For example:

  • Shared Targets : Analogues with imidazoquinazolin cores are predicted to interact with kinase domains or ATP-binding pockets due to structural mimicry of purine-based cofactors .
  • Transcriptome Analysis : Compounds with >80% molecular descriptor similarity (e.g., cyclohexyl vs. benzyl derivatives) exhibit congruent gene expression profiles in RNA-seq studies, suggesting conserved pathways such as apoptosis or oxidative stress response .
  • Clustering Algorithms : Butina and Jarvis-Patrick clustering group the target compound with other imidazoquinazolin derivatives, reinforcing their functional similarity .

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